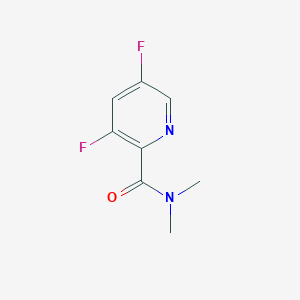

3,5-Difluoropyridine-2-carboxylic acid dimethylamide

Description

Properties

IUPAC Name |

3,5-difluoro-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c1-12(2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMDPBLENIWLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Route

The synthesis of 3,5-Difluoropyridine-2-carboxylic acid dimethylamide typically starts from 3,5-Difluoropyridine-2-carboxylic acid. The key transformation is the amidation of the carboxylic acid group to a dimethylamide group. This is commonly achieved by reacting the acid with dimethylamine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to afford the dimethylamide derivative with good yield and purity.

Amidation Reaction Details

- Reagents: Dimethylamine and EDCI.

- Conditions: Mild temperature, often room temperature or slightly elevated, under inert atmosphere.

- Mechanism: Activation of the carboxylic acid by EDCI forms an active ester intermediate that reacts with dimethylamine to yield the dimethylamide.

- Advantages: High selectivity, mild reaction conditions, and minimal side reactions.

Industrial Production Considerations

For large-scale industrial production, the synthetic route is optimized to improve yield, purity, and process safety. This includes:

- Use of continuous flow reactors to enhance reaction control and heat management.

- Automated reagent addition and monitoring systems.

- Optimization of solvent systems and purification steps to reduce waste and improve throughput.

Synthesis of Key Intermediate: 3,5-Difluoropyridine

The preparation of the starting 3,5-Difluoropyridine-2-carboxylic acid involves fluorination reactions on pyridine derivatives. One documented approach includes:

- Lithiation of 3,5-difluoropyridine using n-butyllithium in THF at low temperatures (-78 °C).

- Subsequent formylation with methyl formate to introduce the aldehyde group at the 2-position.

- Oxidation to the carboxylic acid as a precursor to amidation.

This intermediate synthesis is critical for obtaining the fluorinated pyridine core with the correct substitution pattern.

Alternative Fluorination Methods

Patented processes describe the preparation of substituted difluoropyridines via halogen-fluorine exchange reactions (halex reactions) using potassium fluoride or cesium fluoride on halopyridine precursors. These methods are important for preparing fluorinated pyridine rings with specific substitution patterns but are more relevant to the synthesis of the fluorinated pyridine core rather than the dimethylamide derivative directly.

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of 3,5-difluoropyridine | n-Butyllithium, THF, -78 °C | 88 | Formation of lithiated intermediate for further substitution |

| Formylation | Methyl formate, THF, -78 °C | 31 | Introduction of aldehyde group at 2-position |

| Oxidation to carboxylic acid | Standard oxidation methods (e.g., KMnO4 or others) | Variable | Conversion of aldehyde to acid |

| Amidation | Dimethylamine, EDCI, mild conditions | High | Conversion of carboxylic acid to dimethylamide; key step for final compound |

| Industrial scale optimization | Continuous flow reactors, automated systems | Optimized | Improved yield, purity, and safety for bulk production |

Detailed Research Findings

- The amidation step using EDCI and dimethylamine is well-documented as an efficient and selective method for converting carboxylic acids to amides without harsh conditions or significant side reactions.

- Lithiation and formylation of 3,5-difluoropyridine provide a reliable route to functionalize the pyridine ring at the 2-position, which is essential for subsequent oxidation and amidation steps.

- Industrial methods emphasize process intensification techniques such as continuous flow chemistry to enhance reproducibility and scalability while maintaining compound integrity.

- Alternative fluorination routes via halex reactions provide access to various fluoropyridine derivatives but involve more complex and hazardous reagents, limiting their use for the direct preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoropyridine-2-carboxylic acid dimethylamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3,5-Difluoropyridine-2-carboxylic acid dimethylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,5-Difluoropyridine-2-carboxylic acid dimethylamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The dimethylamide group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Research Implications and Challenges

- Biological Activity : Fluorine substitution enhances metabolic stability but may reduce solubility, necessitating formulation optimizations for drug development .

- Regulatory Hurdles : Dimethylamide-containing compounds require rigorous toxicity profiling, as seen in FDA guidelines for structurally related kinase inhibitors .

Biological Activity

3,5-Difluoropyridine-2-carboxylic acid dimethylamide (DFPCA-DMA) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C7H7F2N2O, this compound features a pyridine ring substituted with two fluorine atoms and a dimethylamide group. This unique structure is believed to enhance its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications.

The biological activity of DFPCA-DMA is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atoms enhance the compound's ability to penetrate biological membranes, while the dimethylamide group facilitates hydrogen bonding with enzymes or receptors. This interaction can modulate the activity of these biological targets, influencing various cellular pathways.

Biological Activities

Research has indicated that DFPCA-DMA exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that DFPCA-DMA may inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival. For instance, it has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which is essential for DNA replication in cancer cells .

- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, potentially reducing inflammation through modulation of cytokine production and immune response pathways.

- Antiviral Activity : In vitro studies have demonstrated that DFPCA-DMA can inhibit viral replication, particularly against certain strains of viruses by targeting viral enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activity of DFPCA-DMA and related compounds:

- Inhibition of DHODH : A study highlighted the synthesis and evaluation of various pyridine derivatives, including DFPCA-DMA. The results indicated that compounds with similar structures exhibited significant inhibitory effects on DHODH activity, correlating with their potential as antiviral agents .

- Cell Proliferation Assays : In cellular assays, DFPCA-DMA demonstrated a dose-dependent inhibition of cancer cell lines, suggesting its ability to disrupt cell cycle progression. The compound's efficacy was compared to other known inhibitors, showing superior activity in certain contexts.

- Inflammation Models : Animal models treated with DFPCA-DMA exhibited reduced markers of inflammation compared to control groups, indicating its therapeutic potential in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of DFPCA-DMA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Difluoropyridine-2-carboxylic acid | C6H4F2N2O | Moderate anticancer activity |

| 3,5-Difluoropyridine-2-carbonitrile | C6H4F2N2O | Limited antiviral activity |

| 3-Fluoropyridine | C5H4FN | Weak anti-inflammatory properties |

| This compound | C7H7F2N2O | Significant anticancer and anti-inflammatory effects |

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-difluoropyridine-2-carboxylic acid dimethylamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of fluorinated pyridine precursors. For example:

- Step 1 : Start with a fluorinated pyridine backbone (e.g., pentafluoropyridine) and substitute fluorine atoms at the 2- and 6-positions using dimethylamine under anhydrous conditions .

- Step 2 : Optimize reaction parameters: Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Catalysts like K₂CO₃ enhance substitution efficiency .

- Yield Considerations : Higher temperatures (>100°C) risk decomposition, while insufficient equivalents of dimethylamine reduce substitution completeness. Monitor via <sup>19</sup>F NMR to track fluorine displacement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Identify dimethylamide protons (δ ~2.8–3.2 ppm) and fluorine atoms on the pyridine ring (δ ~-110 to -120 ppm for meta-fluorines). Compare with fluoropyridine reference data .

- IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and N–H bends (if present) at ~1550 cm⁻¹ .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm purity and molecular ion peaks .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Dry Environments : Stable in desiccated, inert atmospheres (argon) at -20°C for >6 months.

- Aqueous Solutions : Hydrolyzes slowly in neutral water (t½ ~30 days at 25°C) but rapidly in acidic/basic conditions (t½ <24 hours). Monitor degradation via LC-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Replicate receptor-binding studies (e.g., serotonin receptor assays) using deuterated analogs (e.g., deuterated dimethylamide isotopologues) to confirm target specificity .

- Data Normalization : Control for batch-to-batch purity variations (≥98% by HPLC) and solvent effects (e.g., DMSO vs. saline) .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to fluorophore-tagged receptors. Prioritize fluorine’s electronegativity and dimethylamide’s steric effects .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxylic acid moiety and catalytic lysine residues .

Q. Why do certain synthetic routes produce undesired byproducts, and how can this be mitigated?

- Methodological Answer :

- Byproduct Analysis : If oxidation side reactions occur (e.g., during carboxyl group activation), replace aggressive oxidants (SeO₂) with milder agents (KMnO₄ at RT) .

- Solvent-Free Conditions : Minimize dimerization by avoiding polar solvents; use melt-phase reactions with excess dimethylamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.